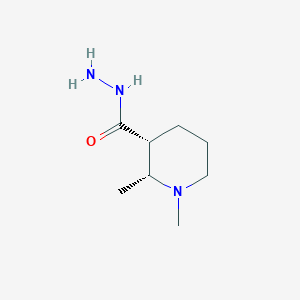

(2R,3R)-1,2-Dimetilpiperidina-3-carbohidrazida

Descripción general

Descripción

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block

This compound is primarily utilized as a chiral building block in organic synthesis. Its stereochemical configuration enables the synthesis of complex organic molecules with high enantiomeric purity. The ability to produce enantiomerically enriched compounds is crucial in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their chirality.

Synthesis of Piperidine Derivatives

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide serves as a precursor for various piperidine derivatives. These derivatives are important in medicinal chemistry due to their diverse biological activities. The compound can undergo reactions such as oxidation, reduction, and substitution to yield different functionalized piperidine derivatives, which are useful in drug development .

Biological Applications

Enzyme Inhibition

Research indicates that (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide may act as an enzyme inhibitor or modulator. Its ability to interact with specific molecular targets allows it to influence biochemical pathways by inhibiting or activating key enzymes. This property is particularly valuable in developing therapeutic agents aimed at various diseases .

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating conditions such as cancer and neurological disorders. Its bioactive properties suggest it could be beneficial in designing drugs that target specific receptors or pathways involved in disease mechanisms. For instance, studies have shown that piperidine derivatives can exhibit selective activity against certain opioid receptors, which may be relevant for pain management and addiction treatment .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is utilized in the production of various drugs. Its role as a chiral intermediate facilitates the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemical configurations for optimal activity.

Agrochemical Development

Beyond pharmaceuticals, this compound is also employed in the agrochemical sector for developing pesticides and herbicides. The ability to create chiral agrochemicals can enhance the effectiveness and selectivity of these products while minimizing environmental impact .

Case Studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide typically involves the reaction of (2R,3R)-1,2-dimethylpiperidine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide often employs large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain reaction efficiency. Advanced purification techniques such as crystallization and chromatography are used to achieve high purity levels required for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Mecanismo De Acción

The mechanism of action of (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2,3-Butanediol: Shares similar stereochemistry but differs in functional groups and applications.

(2R,3R)-Dihydroquercetin: Another chiral compound with antioxidant properties.

Uniqueness

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in scientific research.

Actividad Biológica

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is characterized by a piperidine ring with two methyl groups at the 1 and 2 positions and a carbohydrazide functional group at the 3 position. This unique structure allows it to interact with various biological targets.

The biological activity of (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide is primarily attributed to its ability to bind to specific receptors or enzymes in the body. The interaction with these molecular targets can modulate their activity, leading to various pharmacological effects. For instance, compounds with similar structures have been studied for their roles as opioid receptor antagonists, which are involved in pain modulation and addiction pathways .

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For example, studies have shown that certain piperidine derivatives can inhibit the growth of various bacteria and fungi . The mechanism often involves disrupting cellular processes or interfering with the synthesis of essential biomolecules.

Anticancer Activity

The anticancer potential of (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide has been explored in several studies. Its structural analogs have demonstrated antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. These effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Research Findings

A review of current literature reveals several important findings regarding the biological activities of (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide:

- In Vitro Studies : Various in vitro assays have been conducted to assess the compound's effectiveness against different cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells through activation of caspase pathways .

- Antioxidant Activity : Some studies highlight the antioxidant properties of piperidine derivatives, which may contribute to their protective effects against oxidative stress-related diseases .

- Selectivity for Receptors : Research has shown that modifications to the piperidine ring can significantly alter the selectivity for different opioid receptors (μ, δ, κ), which is crucial for developing targeted therapies for pain management and addiction treatment .

Case Studies

Several case studies illustrate the potential applications of (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide:

- Case Study on Anticancer Activity : A recent study evaluated a series of piperidine derivatives for their anticancer properties. Among them, (2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide showed promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of piperidine derivatives against resistant bacterial strains. The results indicated that specific modifications enhanced their activity against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide | Anticancer; Antimicrobial | Receptor binding; Enzyme inhibition |

| Methyl 2,3-dimethylpiperidine-4-carboxylate | Anticancer; Antioxidant | Modulation of signaling pathways |

| JDTic | Opioid receptor antagonist | Selective binding to κ-opioid receptors |

Propiedades

IUPAC Name |

(2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6-7(8(12)10-9)4-3-5-11(6)2/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIMABWTKHRGKJ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.